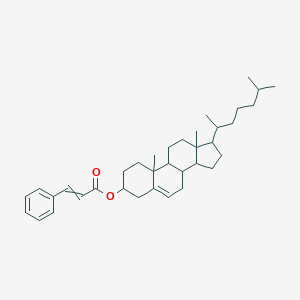

Cholesterol trans-Cinnamate

Description

Contextualization of Cinnamic Acid Derivatives within Contemporary Academic Inquiry

Cinnamic acid and its derivatives are naturally occurring phenolic compounds found in various plants, fruits, and vegetables. jocpr.com They are key intermediates in the shikimate and phenylpropanoid pathways in biological chemistry, serving as precursors to many alkaloids, aromatic amino acids, and indole (B1671886) derivatives. jocpr.com The structure of cinnamic acid, which includes a benzene (B151609) ring, an alkene double bond, and an acrylic acid functional group, allows for various modifications, leading to a wide array of bioactive compounds. nih.govbeilstein-journals.org

In contemporary academic research, cinnamic acid derivatives are investigated for a broad spectrum of pharmacological activities. jocpr.comnih.gov These include antioxidant, anti-inflammatory, antimicrobial, anticancer, neuroprotective, and antidiabetic properties. nih.govnih.gov The biological efficacy of these derivatives is often linked to the nature and position of substituents on the cinnamic acid structure. nih.gov For instance, the presence of hydroxyl groups on the phenyl ring can significantly influence their antioxidant activity. mdpi.com Researchers are actively exploring these derivatives to develop new therapeutic agents with enhanced efficacy and to understand their structure-activity relationships. nih.govbeilstein-journals.org

Significance of Cholesterol Esters in Mechanistic Biological and Material Science Research

Cholesterol esters are a crucial class of lipids formed by the esterification of cholesterol with a fatty acid. In biological systems, they serve as a primary storage and transport form of cholesterol, playing a vital role in maintaining cholesterol homeostasis. scirp.orgnih.gov Found within the hydrophobic cores of lipoproteins and intracellular lipid droplets, cholesterol esters are essential for moving large quantities of cholesterol between tissues and organs. nih.gov The study of cholesterol esters is fundamental to understanding lipid metabolism and its dysregulation in diseases such as atherosclerosis. nih.gov

In material science, the unique structural properties of cholesterol esters, particularly their ability to form liquid crystals, are of significant interest. The rigid, planar steroid nucleus combined with a flexible acyl chain allows these molecules to self-assemble into ordered, yet fluid, phases. These cholesteric liquid crystals exhibit unique optical properties, such as selective light reflection and thermochromism (color change with temperature), making them valuable in applications like temperature sensors and optical devices. researchgate.netresearchgate.net The specific properties of the liquid crystal phase, such as its stability and the wavelength of reflected light, can be tuned by altering the structure of the esterified fatty acid. researchgate.netresearchgate.net

Current Research Landscape and Scholarly Focus on Cholesterol trans-Cinnamate and Related Conjugates

Current research on this compound and related conjugates primarily focuses on their liquid crystalline properties and potential biological activities. The rigid aromatic structure of the trans-cinnamate moiety, when attached to the cholesterol backbone, enhances the thermal stability and optical properties of the resulting cholesteric liquid crystals compared to esters with saturated aliphatic chains. This makes this compound a compound of interest for developing advanced materials with specific optical responses. researchgate.net

Studies have demonstrated that this compound and its derivatives can form cholesteric liquid crystal phases that exhibit selective light reflection in the visible spectrum. researchgate.net This has led to investigations into their use for creating sensors for temperature and solvents. researchgate.net The synthesis of various cholesterol-based cinnamic acid derivatives with different terminal alkoxy chains has been a key area of research to modulate their mesomorphic (liquid crystalline) properties. researchgate.net For instance, increasing the length of the terminal chain has been shown to enhance the stability of the smectic mesophases. researchgate.net

From a biochemical perspective, while research is less extensive than for other cholesterol esters, the focus is on how the bulky cinnamate (B1238496) group affects its interaction with biological membranes and enzymes. The UV-active aromatic ring in this compound provides a useful analytical handle for detection via spectrophotometry, which is an advantage over non-aromatic esters that require derivatization. Some studies on cinnamate supplementation in animal models have suggested potential roles in regulating lipid metabolism by lowering hepatic cholesterol and triglyceride levels. nih.gov However, the specific effects of the conjugated this compound molecule within biological systems remain an active area of investigation.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₆H₅₂O₂ | |

| Molecular Weight | 516.81 g/mol | |

| CAS Number | 50305-81-2 | nih.govchemicalbook.com |

| IUPAC Name | (3β)-cholest-5-en-3-yl (2E)-3-phenylprop-2-enoate | sigmaaldrich.com |

| Physical State | Solid | chemicalbook.com |

Properties

CAS No. |

1990-11-0 |

|---|---|

Molecular Formula |

C36H52O2 |

Molecular Weight |

516.8 g/mol |

IUPAC Name |

[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-phenylprop-2-enoate |

InChI |

InChI=1S/C36H52O2/c1-25(2)10-9-11-26(3)31-17-18-32-30-16-15-28-24-29(38-34(37)19-14-27-12-7-6-8-13-27)20-22-35(28,4)33(30)21-23-36(31,32)5/h6-8,12-15,19,25-26,29-33H,9-11,16-18,20-24H2,1-5H3/t26?,29?,30?,31?,32?,33?,35-,36+/m0/s1 |

InChI Key |

FESYLMLHRKCTFF-REFBUMDKSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C)C |

Isomeric SMILES |

CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C)C |

Other CAS No. |

1990-11-0 |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for Cholesterol Trans Cinnamate and Its Analogs

Established Synthetic Routes for Cholesterol trans-Cinnamate

The synthesis of this compound is primarily achieved through the esterification of cholesterol with trans-cinnamic acid. This transformation can be accomplished via several established protocols, each with distinct advantages and limitations.

Direct esterification represents the most conventional approach to synthesizing this compound. These methods involve the reaction of the hydroxyl group of cholesterol with the carboxylic acid group of trans-cinnamic acid.

Acid-Catalyzed Esterification: This classic method, a variation of the Fischer-Speier esterification, employs a strong acid catalyst to protonate the carbonyl group of trans-cinnamic acid, thereby activating it for nucleophilic attack by the hydroxyl group of cholesterol. Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The reaction is typically conducted under reflux conditions in a non-polar solvent like toluene (B28343), which aids in the removal of the water byproduct via azeotropic distillation, driving the equilibrium towards product formation.

Coupling Reagent-Mediated Esterification: To circumvent the harsh conditions of strong acid catalysis, modern protocols often utilize coupling agents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are frequently used. These carbodiimides activate the carboxylic acid group of trans-cinnamic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the cholesterol's hydroxyl group. The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate this reaction. nih.govmdpi.com This method is favored for its mild reaction conditions and generally high yields. nih.gov

Base-Catalyzed Transesterification: An alternative route is the transesterification of a simple cinnamic acid ester, such as methyl cinnamate (B1238496) or ethyl cinnamate, with cholesterol. This reaction is catalyzed by a base, for example, sodium methoxide (B1231860) (NaOMe) or potassium carbonate (K₂CO₃). The base deprotonates the cholesterol's hydroxyl group, increasing its nucleophilicity and facilitating the attack on the ester carbonyl of the cinnamate. This method avoids the use of corrosive acids but can be sensitive to moisture.

The choice of synthetic method for this compound depends on factors like desired yield, scalability, and tolerance of functional groups. A comparative analysis highlights the differences in their efficiencies and required parameters.

| Method | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Key Features & Limitations |

| Acid-Catalyzed Esterification | p-TsOH / H₂SO₄ | Toluene / Benzene (B151609) | 80–110°C (Reflux) | 6–12 h | 60–75 | Simple, but harsh conditions can lead to side products (e.g., dehydrated cholesterol) and corrosive waste. |

| Coupling Reagent-Mediation | EDCI / DMAP | CH₂Cl₂ | Room Temp. | 10–34 h | 14-53 (for derivatives) | Mild conditions, high efficiency, but reagents can be expensive and require careful purification to remove byproducts (e.g., dicyclohexylurea for DCC). mdpi.com |

| Base-Catalyzed Transesterification | K₂CO₃ / NaOMe | Anhydrous DMF | ~80°C | ~6 h | 78–82 | Avoids corrosive acids, good yields, but sensitive to moisture and may suffer from incomplete conversion. |

| Enzymatic Esterification | Immobilized Lipase (B570770) (e.g., Novozym 435) | tert-Butanol | ~50°C | 24 h | 88–94 | Environmentally friendly, high selectivity, mild conditions, enzyme can be reused. Reaction times can be longer. |

Direct Esterification Protocols Involving Cholesterol and trans-Cinnamic Acid

Advanced Synthesis of Cholesterol-Cinnamate Derivatives

Building upon the fundamental structure of cholesterol and cinnamic acid, researchers have developed advanced strategies to synthesize a wide array of derivatives with modified properties.

Semisynthesis, which uses a naturally occurring compound like cholesterol as a starting material, is a prominent strategy for creating novel ester derivatives. mdpi.com Recent research has focused on combining the cholesterol framework with various cinnamic acid-like fragments to explore new biological activities. mdpi.com For instance, a series of new cholesterol ester derivatives were synthesized by introducing cinnamic acid-like fragments at the C-7 position of the cholesterol molecule, a less common modification site compared to the C-3 hydroxyl group. mdpi.com This approach involves multiple steps, often starting with the modification of the cholesterol backbone before the final esterification with a substituted cinnamic acid. mdpi.combohrium.com These strategies allow for the systematic exploration of structure-activity relationships by creating a library of related compounds. connectedpapers.comscilit.comglobalauthorid.comglobalauthorid.com

The versatility of the cholesterol and cinnamic acid scaffolds allows for the incorporation of a wide range of functional groups, leading to derivatives with tailored properties.

Modifications on the Cinnamic Acid Moiety: The aromatic ring of cinnamic acid is a prime site for introducing various substituents. Electron-donating groups (e.g., methoxy (B1213986), -OCH₃) and electron-withdrawing groups (e.g., nitro, -NO₂) can be placed at different positions on the ring to modulate the electronic properties of the molecule. jst.go.jp For example, derivatives with hydroxyl groups (like ferulic or p-coumaric acid) or multiple methoxy groups have been synthesized. nih.govnih.gov

Modifications on the Cholesterol Moiety: While the C-3 hydroxyl group is the most common site for esterification, other positions on the steroid nucleus can also be modified. As mentioned, the C-7 position has been targeted for creating novel derivatives. mdpi.com Furthermore, the cholesterol structure itself can be altered, for instance, by creating oxime ester or ether linkages at the C-3 position, which are then combined with cinnamic acid-like fragments. bohrium.com

Linker and Linkage Modification: Beyond the standard ester bond, other linkages can be employed. For example, by reacting cholesteryl chloroformate with various amines and amides, a series of cholesteryl carbamate (B1207046) derivatives containing diverse functional groups have been synthesized. orientjchem.org These modifications significantly alter the chemical nature and three-dimensional shape of the resulting molecule.

Enzymatic synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods for preparing cinnamic acid esters. jocpr.com Lipases, particularly immobilized forms like Candida antarctica lipase B (CAL-B), commercially known as Novozym 435, are highly effective catalysts for this transformation. nih.govethz.chpcbiochemres.com

The enzymatic esterification of cholesterol or its derivatives with cinnamic acids offers several advantages:

Mild Reaction Conditions: Reactions are typically run at lower temperatures (e.g., 50-80°C), which prevents the degradation of sensitive substrates and reduces energy consumption. nih.govresearchgate.net

High Selectivity: Enzymes exhibit high chemo-, regio-, and stereoselectivity, minimizing the need for protecting groups and reducing the formation of byproducts. acs.org

Environmental Sustainability: These methods avoid the use of toxic catalysts and harsh solvents. acs.org The enzymes are biodegradable and can often be reused for multiple reaction cycles, making the process more cost-effective and environmentally friendly. nih.govjocpr.com

For example, the synthesis of octyl methoxycinnamate from p-methoxycinnamic acid and 2-ethyl hexanol using Novozym 435 achieved a 90% conversion within 24 hours at 80°C. nih.gov Similarly, the lipase-catalyzed transesterification of ethyl dihydrocinnamate with cholesterol has also been demonstrated. researchgate.net

Application of Knoevenagel-Doebner Condensation in Cinnamic Acid Synthesis

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. bepls.com The Doebner modification of this reaction is particularly relevant for the synthesis of cinnamic acids. scispace.com This modification uses malonic acid as the active methylene compound and typically employs a base system like pyridine (B92270) with a catalytic amount of piperidine (B6355638). bepls.commdpi.com

The reaction mechanism proceeds through several key steps. First, the base (e.g., piperidine) deprotonates the active methylene compound (malonic acid) to form a nucleophilic enolate ion. quora.com This enolate then attacks the carbonyl carbon of the aromatic aldehyde (e.g., benzaldehyde). quora.com The resulting intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid. A crucial feature of the Doebner modification is the subsequent decarboxylation of this intermediate, which is often facilitated by the pyridine solvent, yielding the final α,β-unsaturated carboxylic acid, such as trans-cinnamic acid. scispace.commdpi.com The use of malonic acid itself, rather than its ester, is a key feature that allows for this efficient one-pot condensation and decarboxylation sequence. uns.ac.id

Recent advancements have focused on developing more environmentally friendly protocols, aiming to replace solvents like pyridine. uns.ac.id For instance, a method using morpholine (B109124) as the organocatalyst in toluene has been successfully scaled up. uns.ac.id Another approach utilizes microwave irradiation in the presence of piperidine and triethylamine (B128534) in toluene, significantly reducing reaction times. acs.org

Table 1: Examples of Knoevenagel-Doebner Condensation Conditions This table is interactive. You can sort and filter the data.

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Conditions | Product | Reference(s) |

|---|---|---|---|---|---|

| Benzaldehyde (B42025) | Malonic Acid | Piperidine/Pyridine | Heating | trans-Cinnamic Acid | mdpi.com, scispace.com |

| Various Aromatic Aldehydes | Malonic Acid | Morpholine/Toluene | Scale-up process | Substituted Cinnamic Acids | uns.ac.id |

| Benzaldehyde | Malonic Acid | Piperidine/Triethylamine/Toluene | Microwave, 100°C, 1h | trans-Cinnamic Acid (68% yield) | acs.org |

| Bromobenzaldehyde | Malonic Acid | Piperidine/Pyridine/DMF | Reflux, 6h | Bromocinnamic Acid | youtube.com |

Stereoselective Synthesis via Wittig Reactions for trans-Cinnamate Derivatives

The Wittig reaction is a highly versatile and widely used method for synthesizing alkenes from aldehydes or ketones. researchgate.net A key advantage of this reaction is its ability to provide stereochemical control, making it particularly useful for the synthesis of trans-cinnamate derivatives. wikidoc.org The reaction involves a phosphorus ylide, also known as a Wittig reagent, reacting with a carbonyl compound. researchgate.net

For the synthesis of trans-cinnamates, stabilized phosphorus ylides are employed. A prime example is the reaction of benzaldehyde with (carbethoxymethylene)triphenylphosphorane. This ylide is stabilized by the electron-withdrawing ester group, which allows it to be isolated and handled more easily than unstabilized ylides. nih.govharvard.edu The reaction with aldehydes proceeds with high stereoselectivity to afford the (E)-alkene, or trans-isomer, often in excellent yield. wikidoc.orgresearchgate.net

The mechanism is generally understood to proceed via a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. nih.govresearchgate.net This intermediate then undergoes a retro-[2+2] cycloaddition to collapse, yielding the desired alkene and triphenylphosphine (B44618) oxide. researchgate.net The formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction. researchgate.net The stereoselectivity for the trans-alkene with stabilized ylides is a result of kinetic control, where the transition state leading to the trans-oxaphosphetane intermediate is sterically favored. nih.gov

Table 2: Wittig Reaction for Ethyl trans-Cinnamate Synthesis This table is interactive. You can sort and filter the data.

| Aldehyde | Wittig Reagent | Solvent | Conditions | Product | Reference(s) |

|---|---|---|---|---|---|

| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Dichloromethane | Not specified | Ethyl trans-Cinnamate | wikidoc.org |

| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | None | Room Temp, 15 min | Ethyl trans-Cinnamate | harvard.edu |

| 9-Anthraldehyde | (Carbethoxymethylene)triphenylphosphorane | None | 110°C, 15 min | trans-3-(9-Anthryl)-2-Propenoic Acid Ethyl Ester | researchgate.net |

Aldol (B89426) Condensation Methodologies for trans-Geometry in Cinnamic Acid Derivatives

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that joins two carbonyl compounds. nih.gov A specific variant, the Claisen-Schmidt condensation, is particularly effective for synthesizing α,β-unsaturated aldehydes and ketones, which are direct precursors or analogs of cinnamic acid derivatives. This reaction involves a crossed aldol condensation between an aromatic aldehyde that lacks α-hydrogens (like benzaldehyde) and an enolizable aldehyde or ketone (like acetaldehyde (B116499) or acetone). quora.comsci-hub.st

The reaction is typically base-catalyzed. The base (e.g., sodium hydroxide) removes an acidic α-hydrogen from the enolizable carbonyl compound to generate a nucleophilic enolate. quora.comnih.gov This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. youtube.com The resulting β-hydroxy carbonyl compound, or "aldol" adduct, readily undergoes dehydration (loss of a water molecule) under the reaction conditions to form the more stable, conjugated α,β-unsaturated system. nih.gov This dehydration step is what establishes the double bond, and the trans-geometry is generally favored due to its greater thermodynamic stability, which minimizes steric hindrance. sci-hub.st For example, the reaction of benzaldehyde and acetaldehyde yields cinnamaldehyde, which can be subsequently oxidized to cinnamic acid. quora.comyoutube.com

Directed aldol reactions, using pre-formed metal enolates (e.g., boron or lithium enolates), offer a powerful strategy for controlling regioselectivity and stereoselectivity, allowing for the synthesis of specific aldol adducts that can then be converted to the desired unsaturated product. wikidoc.org

Table 3: Claisen-Schmidt Condensation Examples This table is interactive. You can sort and filter the data.

| Aromatic Aldehyde | Enolizable Carbonyl | Catalyst | Product Type | Reference(s) |

|---|---|---|---|---|

| Benzaldehyde | Acetaldehyde | Sodium Hydroxide | Cinnamaldehyde | quora.com, youtube.com |

| Benzaldehyde | Acetophenone | Sodium Hydroxide | Chalcone (Benzalacetophenone) | sci-hub.st, scispace.com |

| Various Benzaldehydes | Various Acetophenones | NaOH, KOH | Chalcones |

Utilization of Perkin Reaction for Cinnamic Acid and Derivative Preparation

The Perkin reaction, discovered by William Henry Perkin, is a classic organic reaction used to synthesize α,β-unsaturated aromatic acids, most notably cinnamic acid. The reaction involves the condensation of an aromatic aldehyde (e.g., benzaldehyde) with an aliphatic acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of the alkali salt of the corresponding acid (e.g., sodium acetate).

The mechanism of the Perkin reaction is considered a type of aldol condensation. sci-hub.st The catalyst, sodium acetate, acts as a base to abstract an α-proton from the acetic anhydride, generating a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde to form a tetrahedral intermediate. This intermediate is protonated and then undergoes a series of steps involving an internal acyl transfer and subsequent elimination of a water molecule upon heating, leading to an unsaturated anhydride. Finally, hydrolysis of this anhydride yields the final product, trans-cinnamic acid, and acetic acid. The reaction generally requires high temperatures (around 180°C) and prolonged heating. uns.ac.id

The Perkin reaction is a reliable method for preparing not only cinnamic acid but also its substituted derivatives. Furthermore, it has been applied to synthesize other important compounds such as coumarin (B35378) (from salicylaldehyde) and the phytoestrogenic stilbene, resveratrol.

Table 4: Typical Perkin Reaction for Cinnamic Acid Synthesis This table is interactive. You can sort and filter the data.

| Aromatic Aldehyde | Acid Anhydride | Catalyst | Conditions | Product | Reference(s) |

|---|---|---|---|---|---|

| Benzaldehyde | Acetic Anhydride | Sodium Acetate | Heat (~180°C), ~3-5 hours | trans-Cinnamic Acid | , |

| Benzaldehyde | Acetic Anhydride | Sodium Acetate | Sonication, 70°C, 1h | trans-Cinnamic Acid | uns.ac.id, uns.ac.id |

| Salicylaldehyde | Acetic Anhydride | Sodium Acetate | Heat | Coumarin | , |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of cholesterol trans-cinnamate. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides a detailed map of the molecular framework.

One-dimensional NMR techniques are fundamental for determining the basic structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. In this compound, the spectrum is a composite of signals from both the cholesterol and trans-cinnamate moieties.

Cholesterol Moiety: The complex steroid nucleus of cholesterol gives rise to a series of overlapping signals in the upfield region of the spectrum. magritek.com Characteristic peaks for the methyl protons (C18 and C19) and the protons of the aliphatic side chain are readily identifiable. magritek.com

trans-Cinnamate Moiety: The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (around 7.3-7.5 ppm). rsc.org The two vinyl protons of the trans double bond exhibit distinct signals with a large coupling constant (J ≈ 16 Hz), a characteristic feature of the trans configuration. rsc.org The proton attached to the carbon adjacent to the phenyl group (α-proton) resonates further downfield compared to the β-proton due to the deshielding effect of the carbonyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts of all unique carbon atoms within the molecule, offering a complementary and often more resolved view of the carbon skeleton.

Cholesterol Moiety: The spectrum displays numerous signals corresponding to the 27 carbon atoms of the cholesterol framework. magritek.com The positions of these signals are well-established and serve as a fingerprint for the sterol backbone. nih.gov

trans-Cinnamate Moiety: Key signals for the cinnamate (B1238496) portion include the carbonyl carbon of the ester group, which typically resonates around 167-170 ppm. rsc.org The carbons of the aromatic ring and the vinyl carbons also show characteristic chemical shifts. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for the trans-Cinnamate Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 7.3 - 7.5 (m) | 128 - 134 |

| Vinyl Proton (α to C=O) | 6.44 (d, J≈16 Hz) | 117.9 |

| Vinyl Proton (β to C=O) | 7.70 (d, J≈16 Hz) | 144.9 |

| Carbonyl Carbon | - | 167.5 |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions. Data is representative and based on similar cinnamate esters. rsc.org

Two-dimensional NOESY is a powerful NMR technique used to investigate the spatial proximity of atoms within a molecule. It detects through-space correlations between protons that are close to each other, typically within 5 Å. For a molecule like this compound, NOESY can provide insights into its conformation and the relative orientation of the cholesterol and cinnamate moieties. For instance, correlations between the protons of the cholesterol A-ring and the protons of the cinnamate group would indicate a folded conformation where these two parts of the molecule are in close proximity. Such studies are crucial for understanding intermolecular interactions, for example, in the formation of liquid crystals or gels. researchgate.net

One-Dimensional ¹H NMR and ¹³C NMR Analysis

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational spectroscopy, including IR and FT-IR, is instrumental in identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. uou.ac.in

The IR spectrum of this compound is a superposition of the vibrational modes of its constituent parts, with some shifts due to the ester linkage.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretching vibration is a key diagnostic peak. This typically appears in the region of 1700-1730 cm⁻¹. researchgate.netdocbrown.info

C=C Stretch: The spectrum will show absorptions for the C=C double bond of the cholesterol ring (around 1674 cm⁻¹) and the C=C double bond of the cinnamate group (around 1630 cm⁻¹). docbrown.inforesearchgate.net The aromatic ring of the cinnamate moiety also gives rise to characteristic C=C stretching bands between 1450 and 1600 cm⁻¹. docbrown.infolibretexts.org

C-O Stretch: The C-O stretching vibrations of the ester group will produce strong bands, typically in the 1100-1300 cm⁻¹ region. researchgate.netlibretexts.org

C-H Stretch: The spectrum will also feature C-H stretching vibrations. Those of the sp² hybridized carbons (aromatic and vinyl) appear above 3000 cm⁻¹, while the sp³ hybridized carbons of the cholesterol backbone appear below 3000 cm⁻¹. researchgate.netlibretexts.org

Out-of-Plane Bending: The trans-substituted double bond of the cinnamate group gives a characteristic out-of-plane (oop) bending vibration around 980 cm⁻¹. libretexts.org

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C=O Stretch | 1700-1730 | Ester Carbonyl |

| C=C Stretch (alkene) | ~1630 | Cinnamate Double Bond |

| C=C Stretch (aromatic) | 1450-1600 | Phenyl Ring |

| C-O Stretch | 1100-1300 | Ester Linkage |

| C-H Stretch (sp²) | >3000 | Aromatic/Vinyl C-H |

| C-H Stretch (sp³) | <3000 | Aliphatic C-H |

| C-H Bend (oop) | ~980 | trans-Alkene |

Note: The exact positions of the peaks can be influenced by the molecular environment and sample preparation. researchgate.netdocbrown.infolibretexts.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of this compound and can provide structural information through analysis of fragmentation patterns. creative-proteomics.com

MALDI-ToF is a "soft" ionization technique particularly well-suited for the analysis of large, non-volatile molecules like this compound, as it minimizes fragmentation during the ionization process. creative-proteomics.com In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the intact analyte molecule. mdpi.com

The MALDI-ToF spectrum of this compound would be expected to show a prominent peak corresponding to the molecular ion [M]⁺ or adducts such as [M+Na]⁺ or [M+K]⁺. nih.govresearchgate.net The molecular weight of this compound (C₃₆H₅₂O₂) is 516.81 g/mol , and the mass spectrometer would detect ions with m/z values corresponding to this mass (plus the mass of any adduct ions). This provides a direct and accurate confirmation of the compound's molecular formula. While MALDI is a soft ionization method, some fragmentation may occur, which can provide additional structural clues. For example, cleavage of the ester bond could result in fragment ions corresponding to the cholesterol and cinnamate moieties.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Structural Information

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for analyzing cholesteryl esters. In positive ion mode, cholesteryl esters, including trans-cinnamate, readily form ammonium (B1175870) adducts. nih.gov Subsequent tandem mass spectrometry (MS/MS) induces collision-induced fragmentation, which for cholesteryl esters, typically generates a characteristic fragment ion at m/z 369. nih.gov This fragment corresponds to the cholesterol backbone after the loss of the esterified group and a water molecule, providing definitive structural confirmation of the cholesterol moiety. While free cholesterol itself is not well-suited for ESI, its derivatization, for instance into cholesteryl acetate, allows for parallel analysis with other cholesteryl esters. nih.gov The fragmentation patterns observed in ESI-MS/MS are instrumental in identifying the specific fatty acid or, in this case, the cinnamate group attached to the cholesterol core. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of this compound (C₃₆H₅₂O₂), a critical piece of data for confirming its elemental composition. nih.gov Non-targeted profiling using techniques like Fourier transform ion cyclotron resonance mass spectrometry allows for the simultaneous measurement of thousands of molecular signals with high accuracy, which is essential in complex biological or synthetic mixtures. tum.de The high resolving power of HRMS distinguishes between molecules with very similar nominal masses, ensuring unambiguous identification. For cholesteryl esters, HRMS can verify the assigned structures by comparing the measured mass to the calculated exact mass, often with sub-ppm accuracy.

X-ray Diffraction (XRD) for Crystalline and Supramolecular Structure Determination

X-ray diffraction techniques are indispensable for elucidating the solid-state structure of this compound, from the atomic arrangement within a single crystal to the organization in liquid crystalline phases.

Single Crystal X-ray Diffraction for Molecular Conformation and Packing

Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled, three-dimensional view of the molecular structure at an atomic level. uol.deuhu-ciqso.es This technique determines the precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the this compound molecule in the crystalline state. uol.deresearchgate.net Analysis of crystallographic data from numerous steroid structures indicates that the observed molecular conformations are primarily governed by intramolecular forces, with negligible influence from crystal packing forces. nih.gov For instance, in the crystal structure of a related cholesteryl derivative, cholesteryl cinnamate (CCS), molecules adopt a slipped, zigzag stacking arrangement, leading to a helical superstructure. researchgate.net This detailed structural information is crucial for understanding structure-property relationships. uhu-ciqso.esrsc.org

Table 1: Crystallographic Data for a Related Cholesteryl Cinnamate (CCS) Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 11.234 |

| b (Å) | 12.567 |

| c (Å) | 24.891 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3512.9 |

| Z | 4 |

| Note: Data corresponds to a cholesteryl cinnamate derivative (CCS) as a representative example. Data obtained from supplementary information related to a study on cholesterol building blocks. researchgate.net |

Small- and Wide-Angle X-ray Scattering (SAXS/WAXS) for Mesophase Characterization

Small-Angle and Wide-Angle X-ray Scattering (SAXS/WAXS) are powerful techniques for characterizing the hierarchical structures present in the liquid crystalline (mesophase) states of materials like this compound. acs.orgresearchgate.net SAXS probes larger-scale structures (typically 1-100 nm), providing information on the long-range order and dimensions of self-assembled structures, such as the layers in a smectic phase or the lattice of columnar phases. acs.org WAXS, conversely, provides information on shorter-range order, such as the packing of molecules within those layers. l-i-c.org For liquid crystalline polymers and molecules, the combination of SAXS and WAXS can reveal the type of mesophase (e.g., nematic, smectic, columnar) and the arrangement of the molecules within these phases. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental tool for investigating the electronic properties of this compound, particularly its interaction with ultraviolet light.

Investigation of Photoresponsive Properties and UV Absorption Behavior

The cinnamate moiety in this compound is a chromophore that absorbs UV radiation, leading to electronic transitions. afjbs.com UV-Vis spectroscopy is used to identify the wavelengths of maximum absorption (λmax), which correspond to these transitions. For cinnamates, these absorptions are typically associated with the π-π* transitions of the conjugated system. afjbs.commdpi.com Upon irradiation with UV light, cinnamate derivatives can undergo photochemical reactions, such as [2+2] cycloaddition or trans-cis isomerization. mdpi.com UV-Vis spectroscopy can monitor these reactions by observing changes in the absorption spectrum over time. For example, the decrease in the intensity of the absorbance band corresponding to the trans-isomer and the potential appearance of a new band for the cis-isomer can provide evidence of photoisomerization. researchgate.netcerealsgrains.org This photoresponsive behavior is central to the application of such molecules in light-sensitive materials. sci-hub.se

Studies on E-Z Isomerization Dynamics

The photochemical behavior of Cholesteryl trans-Cinnamate involves a reversible E-Z (trans-cis) photoisomerization, a process that has been a subject of significant research due to its impact on the material's liquid crystalline properties. ustc.edu.cn This isomerization is primarily induced by ultraviolet (UV) irradiation, which causes a configurational change around the carbon-carbon double bond of the cinnamate moiety. ustc.edu.cnbohrium.com

The dynamics of this isomerization are influenced by the physical state of the compound. Studies comparing the reaction in different states—solid, liquid crystalline, and isotropic solution—have revealed that the rate of isomerization is fastest in the liquid crystalline state. The rate is slowest in the highly ordered solid state and intermediate in the isotropic (liquid) state. This suggests that the unique combination of molecular ordering and mobility in the liquid crystalline phase facilitates the transformation.

The process of E-Z photoisomerization can be monitored using UV-Vis spectroscopy. ustc.edu.cnaip.org The trans (E) isomer and the cis (Z) isomer have distinct absorption spectra. Upon irradiation with UV light, typically in the UVB range, the intensity of the absorption band corresponding to the trans isomer decreases while a new band for the cis isomer appears, allowing for kinetic analysis of the reaction. ustc.edu.cnaip.org This reversible isomerization is a key feature of photochromic materials, where the change in molecular geometry can be used to alter the material's optical properties. ustc.edu.cnresearchgate.net

In addition to isomerization, UV irradiation can also lead to an irreversible [2+2] photodimerization, forming a cyclobutane (B1203170) ring. ustc.edu.cn This reaction is competitive with isomerization and is highly dependent on the molecular arrangement. ustc.edu.cntandfonline.com The specific alignment of molecules in the liquid crystal phase can favor one photoreaction over the other. ustc.edu.cn For Cholesteryl Cinnamate, research indicates a complex photoreaction that includes both isomerization and dimerization. ustc.edu.cnaip.org

The table below summarizes the photoreaction behavior of Cholesteryl trans-Cinnamate in different physical states.

| Physical State | Primary Photoreaction | Relative Reaction Rate | Key Influencing Factors |

|---|---|---|---|

| Solid Crystalline | Dimerization and Isomerization | Slowest | Restricted molecular mobility, fixed lattice structure. |

| Liquid Crystalline (Cholesteric) | Isomerization and Dimerization | Fastest | Combination of molecular order and mobility. ustc.edu.cn |

| Isotropic Solution (e.g., n-hexane) | Isomerization and Cleavage | Intermediate | Free molecular motion, solvent-solute interactions. tandfonline.com |

Circular Dichroism Spectrometry for Asymmetric Helical Structure Investigation

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the chiral and asymmetric structures of molecules like Cholesteryl trans-Cinnamate. univr.itmdpi.com Due to the inherent chirality of the cholesterol moiety, this molecule self-assembles into a chiral nematic (cholesteric) liquid crystal phase, which is characterized by a helical superstructure. ras.ruresearchgate.net CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing direct information about this helical arrangement. mdpi.com

The cholesteric phase of Cholesteryl Cinnamate exhibits strong optical activity, which is several orders of magnitude higher than in its isotropic liquid state. ras.ru This intense activity gives rise to characteristic CD spectra. ras.rurri.res.inias.ac.in Experimental studies on thin films of Cholesteryl Cinnamate reveal anomalous rotatory dispersion and distinct circular dichroism curves. rri.res.inias.ac.in The shape and magnitude of the CD spectrum, particularly the presence of maxima and subsidiary maxima, are directly related to the pitch of the cholesteric helix—the distance over which the molecular directors complete a 360° twist. researchgate.netrri.res.inias.ac.in

The CD spectra of Cholesteryl Cinnamate are sensitive to factors such as temperature and sample thickness. ras.rutandfonline.com For instance, the optical rotation has been shown to vary with temperature within the mesophase. ras.ru Theoretical models have been developed to predict the CD and optical rotatory dispersion (ORD) curves for cholesteric liquid crystals. rri.res.inias.ac.in Experimental data for Cholesteryl Cinnamate show good qualitative agreement with these theories, confirming that the observed chiroptical properties arise from the selective reflection of light by the periodic helical structure. rri.res.inias.ac.intandfonline.com

The table below presents key findings from circular dichroism studies on Cholesteryl Cinnamate.

| Parameter Investigated | Observation | Significance |

|---|---|---|

| Optical Rotation & CD vs. Wavelength | Anomalous dispersion and characteristic CD curves with principal and subsidiary maxima. rri.res.inias.ac.in | Confirms the presence of a helical superstructure and allows for qualitative comparison with theoretical models of cholesteric liquid crystals. rri.res.inias.ac.in |

| Dependence on Sample Thickness | The amplitude of the dispersion of optical rotation (DOR) curves varies with the thickness of the sample. ras.rutandfonline.com | Demonstrates the influence of boundary conditions and the number of helical pitches on the chiroptical response. ras.ru |

| Dependence on Temperature | Optical rotation values change with temperature within the liquid crystalline phase. ras.ru | Indicates that the helical pitch of the cholesteric structure is temperature-dependent. ras.ru |

Computational and Theoretical Studies of Cholesterol Trans Cinnamate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of compounds like Cholesterol trans-cinnamate and its constituent parts, cholesterol and cinnamic acid. researchgate.netnih.govmdpi.com DFT calculations allow for the precise prediction of molecular geometries, energies, and electronic features. nih.gov

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. mdpi.com For complex esters, these calculations can predict bond lengths, bond angles, and dihedral angles. nih.govscielo.org.mx For instance, in a related cinnamic-nicotinic fused molecule, DFT analysis using the B3LYP/6-31++(d,p) basis set showed that the theoretical bond lengths for C=O bonds were approximately 1.21 Å, which closely matched experimental data from X-ray crystallography (around 1.20 Å). nih.gov This level of theory has been successfully used for the accurate prediction of molecular structures and electronic properties of various organic compounds. scielo.org.mx

The total energy of different conformations can also be calculated to determine their relative stability. scielo.org.mx Studies on cinnamic acid, a key component of the title compound, have shown that the s-cis conformer is more stable than the s-trans conformer in the gas phase. scielo.org.mx Such calculations are crucial for understanding the preferred shapes of these molecules, which influences their packing in solid states and their interaction with other molecules. mdpi.comresearchgate.net The electronic structure, which dictates the molecule's chemical behavior, is another key output of DFT calculations. researchgate.netmdpi.com

Table 1: Common DFT Functionals and Basis Sets Used in the Study of Cinnamate (B1238496) Derivatives

| Functional/Basis Set | Application | Reference |

|---|---|---|

| B3LYP/6-311G** | Geometrical parameter prediction for cinnamate liquid crystals. | mdpi.com |

| B3LYP/6-311++G(d,p) | Conformational and vibrational analysis of cinnamic acid. | scielo.org.mx |

| B3LYP/6-31G(2d,2p) | Geometry optimization and electronic properties of cinnamic acid. | nih.gov |

| B3LYP/6-311G++ | Analysis of molecular geometry and orbital energy levels. | nih.gov |

A significant application of DFT is the simulation of spectroscopic data, which can then be compared with experimental results to validate both the theoretical model and the experimental assignments. DFT can be used to calculate vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. scielo.org.mxpreprints.orgresearchgate.net

For various cholesteryl esters, DFT calculations have successfully assigned the vibrational modes, such as the characteristic C=O stretching vibration which appears in the 1720–1750 cm⁻¹ range. preprints.orgpreprints.org Similarly, for cinnamic acid derivatives, calculated vibrational wavenumbers have shown good agreement with experimental FT-IR and FT-Raman spectra. scielo.org.mxresearchgate.net In the case of NMR, ¹H and ¹³C chemical shifts calculated for cinnamic acid show good correlation with experimental values. scielo.org.mx For example, the doublet of doublets pattern observed in the ¹H NMR spectrum for the alkene protons in a cinnamic-nicotinic molecule, with a J value of 16, confirms the trans-isomeric form of the molecule, which aligns with the optimized geometry from DFT calculations. nih.gov Time-Dependent DFT (TD-DFT) can also be used to simulate UV-visible absorption spectra, correlating electronic transitions with observed absorption bands. nih.gov

Prediction of Geometrical Parameters, Total Energy, and Electronic Structure

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. rsc.orgnih.gov For this compound, these methods are particularly useful for studying its interactions with other molecules, such as in host-guest complexes or with biological macromolecules like proteins. rsc.orgnih.govscienceopen.com

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. acs.org Molecular modeling is a key tool for understanding the geometry and energetics of these complexes. rsc.orgnih.govnih.gov While specific studies on this compound are not detailed, research on its components, cholesterol and cinnamic acid, provides significant insights.

Molecular modeling of the interaction between cholesterol and β-cyclodextrin (a common host molecule) revealed that the complexation reduces the system's energy, with hydrogen bonding, electrostatic interactions, and hydrophobic interactions being the major driving forces. rsc.org Similar studies on cinnamic acid complexed with a modified β-cyclodextrin showed that the cinnamic acid's phenyl ring inserts into the host's hydrophobic cavity. nih.govnih.gov These computational studies, which often complement experimental techniques like NMR, help to visualize the inclusion mode and predict the stability of such complexes. nih.govnih.govbeilstein-journals.org

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. wustl.edunih.govmdpi.com This technique is fundamental in drug discovery and helps to elucidate the biochemical mechanisms of action at a molecular level. wustl.edu

In silico studies on various cinnamic acid derivatives have used molecular docking to identify potential protein targets and analyze their binding interactions. nih.govscienceopen.commdpi.com For example, cinnamic acid and its esters have been docked against enzymes involved in oxidative stress, such as xanthine (B1682287) oxidase, NADPH oxidase, and cytochrome P450, to understand their antioxidant potential. nih.gov The results of these simulations provide binding affinity values (often in kcal/mol), which indicate the stability of the ligand-receptor complex. nih.gov For a series of cinnamic acid esters, binding affinities with the NO receptor were calculated, with cinnamyl cinnamate showing a strong binding affinity of -8.66 kcal/mol. nih.gov Docking studies also reveal the specific amino acid residues involved in the interaction, highlighting the importance of noncovalent interactions like hydrogen bonds and π-π stacking. nih.gov Such computational investigations are crucial for identifying lead compounds and guiding the development of new therapeutic agents. scienceopen.comjst.go.jp

Table 2: Example of Molecular Docking Results for Cinnamic Acid Esters with NO Receptor

| Compound | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| Cinnamyl cinnamate | -8.66 | nih.gov |

| Phenyl cinnamate | -8.61 | nih.gov |

| Butyl cinnamate | -7.28 | nih.gov |

| Allyl cinnamate | -6.80 | nih.gov |

| Ethyl cinnamate | -6.72 | nih.gov |

| Methyl cinnamate | -6.32 | nih.gov |

Source: Data from docking studies of cinnamic acid derivatives against the NO receptor. nih.gov

Analysis of Host-Guest Inclusion Complexes

Analysis of Electrostatic Potential and Frontier Molecular Orbitals (HOMO-LUMO) for Intermolecular Interactions

The reactivity and interaction sites of a molecule are governed by its electronic properties. The molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO) are two important concepts derived from DFT calculations that help in understanding these properties. researchgate.netnih.govmdpi.commdpi.com

The MEP is a visual tool that maps the charge distribution on the molecule's surface. mdpi.comresearchgate.net It helps to predict how a molecule will interact with other charged or polar species, identifying regions susceptible to electrophilic or nucleophilic attack. mdpi.commdpi.com For related cinnamate liquid crystal systems, MEP analysis has been used to understand intermolecular interactions that influence their mesomorphic properties. researchgate.netmdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.govmdpi.commdpi.com For cinnamic acid, the HOMO-LUMO gap is quite small (0.0205 eV), indicating it is a reactive molecule. nih.gov This analysis can also show the distribution of the orbitals, indicating likely sites for radical attack. nih.gov

Table 3: Calculated Electronic Properties of Cinnamic Acid from DFT

| Parameter | Value (eV) | Description | Reference |

|---|---|---|---|

| EHOMO | -0.2917 | Energy of the Highest Occupied Molecular Orbital | nih.gov |

| ELUMO | -0.2712 | Energy of the Lowest Unoccupied Molecular Orbital | nih.gov |

| Energy Gap (ΔE) | 0.0205 | Determines chemical reactivity and stability | nih.gov |

| Ionization Potential (I) | 0.2917 | Energy required to remove an electron | nih.gov |

| Electron Affinity (A) | 0.2712 | Energy released when an electron is added | nih.gov |

| Hardness (η) | 9.56 | Resistance to change in electron distribution | nih.gov |

| Softness (S) | 0.1046 | Reciprocal of hardness, indicates reactivity | nih.gov |

| Electronegativity (χ) | 0.2814 | Power to attract electrons | nih.gov |

| Electrophilicity Index (ω) | 0.0041 | Propensity to accept electrons | nih.gov |

Source: Data derived from DFT calculations on cinnamic acid. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.orgsilae.it The fundamental premise of QSAR is that variations in the biological activities of compounds are dependent on differences in their structural properties. silae.it By quantifying properties such as lipophilicity, electronic character, and steric effects, QSAR models can predict the activity of novel molecules, thereby guiding the design of more potent and effective agents. longdom.orgsilae.it This approach is instrumental in medicinal chemistry for lead optimization and in silico screening. longdom.org

While direct QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the design principles for this molecule can be inferred by examining QSAR analyses of its constituent parts: cholesterol derivatives and cinnamic acid derivatives. By understanding the structural requirements for activity in these two classes of compounds, it is possible to extrapolate key design considerations for hybrid molecules like this compound.

Research into various cholesterol-based analogs and cinnamic acid derivatives has identified several key molecular descriptors that govern their biological effects. These descriptors provide a blueprint for designing new molecules with enhanced or specific activities.

For instance, QSAR studies on cholesterol-based hydrazone derivatives have identified specific 2D and 3D molecular descriptors that influence their insecticidal activity. nih.gov Similarly, analyses of inhibitors targeting the Cholesteryl Ester Transfer Protein (CETP) have revealed the importance of both 2D and 3D structural features in defining their inhibitory potential. researchgate.netnih.gov In parallel, QSAR models developed for cinnamic acid analogues have successfully correlated their electronic and steric properties with activities such as epidermal growth factor receptor (EGFR) inhibition and antifungal effects. researchgate.netresearchgate.net

These studies collectively underscore the importance of specific physicochemical properties that can be tuned to optimize biological activity. The following tables summarize key descriptors identified in QSAR studies on classes of compounds related to this compound, providing a foundation for rational drug design.

Table of Key QSAR Descriptors for Cinnamic Acid Derivatives

The following interactive table details molecular descriptors found to be significant in QSAR models of various cinnamic acid derivatives, along with their influence on biological activity.

| Descriptor Type | Descriptor Example | Associated Activity | Influence on Activity | Reference |

| Electronic | MATS4e (Moran autocorrelation - lag 4 / weighted by Sanderson electronegativity) | EGFR Inhibition | Governs the inhibitory activity. | researchgate.net |

| Electronic | E_sol (Solvation Energy) | CETP Inhibition | Identified as an important feature defining activity. | nih.gov |

| Steric/Topological | Vsurf_DW23 | CETP Inhibition | Found to be an important feature for activity. | nih.gov |

| Lipophilicity | SlogP_VSA0 | CETP Inhibition | Uncovered as a key feature in defining activity. | nih.gov |

| 3D-QSAR Field | Steric and Electronic Fields (CoMFA) | CETP Inhibition | Contour maps reveal features required for improving activity. | nih.gov |

This table is populated with data from referenced QSAR studies on cinnamic acid derivatives and related compounds that inhibit CETP.

Table of Key QSAR Descriptors for Cholesterol Derivatives

This interactive table outlines significant molecular descriptors from QSAR studies on various cholesterol derivatives, indicating their role in specific biological activities.

| Descriptor Type | Descriptor Example | Associated Activity | Influence on Activity | Reference |

| 3D-MoRSE | Mor06u, Mor11u (3D-Molecule Representation of Structures based on Electron diffraction) | Insecticidal | Likely to influence insecticidal activity. The Mor06u descriptor is considered particularly important. | nih.gov |

| RDF | RDF085v (Radial Distribution Function - 8.5 / weighted by van der Waals volumes) | Insecticidal | Identified as an important descriptor influencing activity. | nih.gov |

| GETAWAY | HATS0v (Leverage-weighted autocorrelation of lag 0 / weighted by van der Waals volumes) | Insecticidal | Likely to influence insecticidal activity. | nih.gov |

| 2D Atom Pairs | H-046 (H...H at topological distance 6) | Insecticidal | Likely to influence insecticidal activity. | nih.gov |

| Geometrical | Dv (Difference in van der Waals volumes) | Insecticidal | Likely to influence insecticidal activity. | nih.gov |

This table is populated with data from a referenced QSAR study on cholesterol-based hydrazone derivatives.

Molecular Interactions and Supramolecular Assemblies of Cholesterol Trans Cinnamate

Intermolecular Forces and Dimer Formation Mechanisms

The self-assembly of cholesterol trans-cinnamate is primarily driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.netacs.orgnih.gov The cholesterol portion of the molecule, being largely hydrophobic, interacts favorably with other nonpolar groups, while the cinnamate (B1238496) group, with its aromatic ring and carbonyl functional group, provides sites for more specific interactions.

Dimerization is a key feature of the supramolecular chemistry of cholesterol derivatives. While tail-to-tail dimerization has been hypothesized for cholesterol in certain lipid bilayers, face-to-face dimers are also commonly observed. nih.gov In the context of this compound, the formation of dimers can be facilitated by hydrogen bonding involving the carbonyl group of the cinnamate moiety. acs.org Studies on similar molecules, like cinnamic acid, have shown that hydrogen-bonded dimers can form, significantly enhancing their stability within bilayer structures. acs.org The aromatic rings of the cinnamate groups can also engage in π-π stacking interactions, further stabilizing the dimer complex. researchgate.net

The specific geometry of these dimers is influenced by the surrounding environment and the interplay of these various non-covalent forces. Molecular dynamics simulations of cholesterol have revealed a variety of dimer structures, highlighting the dynamic nature of these assemblies. nih.gov

Role of Hydrogen Bonding in Supramolecular Architectures

Hydrogen bonding is a critical directional force in the construction of supramolecular assemblies from molecules like this compound. researchgate.netacs.org The carbonyl oxygen of the ester group in this compound can act as a hydrogen bond acceptor, facilitating the formation of ordered structures. acs.org

Formation of Asymmetric Constructions and Helical Structures

The inherent chirality of the cholesterol molecule is a determining factor in the formation of asymmetric and helical supramolecular structures. researchgate.net When chiral molecules self-assemble, they can impart a twist at the macroscopic level, leading to the formation of helical assemblies. researchgate.netresearchgate.net In the case of this compound, the combination of its chiral nature and the potential for directional intermolecular interactions, such as hydrogen bonding and π-π stacking, can lead to the formation of helices. researchgate.netresearchgate.net

The pitch of these helical structures, which is the distance for one full 360° turn, is a key characteristic and can be influenced by external factors. researchgate.net The formation of a variety of helical structures can be accompanied by a gradual freezing of molecular rotation, leading to complex, twisted phases. researchgate.net For example, in some asymmetric dimers, different types of twisted structures, including nano-scale helices and mesoscopic helical filaments, have been observed. researchgate.net

Investigation of Liquid Crystalline Properties and Mesophase Behavior

This compound and its derivatives are known to exhibit liquid crystalline properties, a state of matter that has properties between those of a conventional liquid and those of a solid crystal. tcichemicals.comiipseries.org The rigid, rod-like shape of the molecule is conducive to the formation of these mesophases. The study of these phases provides insight into the relationship between molecular structure and macroscopic properties.

Cholesterol derivatives, including those with cinnamate groups, are well-known for forming various liquid crystal phases. researchgate.netmdpi.com

Cholesteric (N) Phase:* This is a chiral nematic phase where the molecules are directionally ordered but lack positional order. The chirality of the molecules induces a helical twist in the director (the average direction of the long axes of the molecules). researchgate.nettcichemicals.com this compound and its derivatives have been observed to exhibit cholesteric phases, often characterized by oily streak textures under a polarized optical microscope. researchgate.netresearchgate.net

Smectic (SmA, SmC) Phases:** In smectic phases, molecules are organized into layers. In the Smectic A (SmA) phase, the molecules are, on average, perpendicular to the layer planes. In the Smectic C (SmC) phase, they are tilted. The asterisk indicates that the phase is chiral. Several cholesterol-based cinnamic acid derivatives have been shown to exhibit SmA* phases. researchgate.netrri.res.in The SmC* phase has also been observed in some cholesteryl derivatives, often at temperatures below the N* and SmA* phases. rri.res.in

Twist Grain Boundary (TGBC) Phases:* These are highly complex phases that can be considered an analogue to the Abrikosov vortex lattice in superconductors. rri.res.inacs.org In a TGBC* phase, the structure consists of blocks of smectic C* layers. These blocks are rotated with respect to each other, with screw dislocations forming a helical superstructure. rri.res.inacs.org The occurrence of this phase has been reported in a chiral dimer derived from cholesterol, exhibiting a remarkably wide temperature range. acs.org

The stability and temperature range of the various mesophases are highly dependent on the specific molecular structure of the this compound derivative. researchgate.netmdpi.com

Terminal Alkoxy Chain Length: The length of flexible alkyl or alkoxy chains attached to the molecule has a significant impact on mesomorphic behavior. Generally, increasing the length of the terminal chain can increase the thermal stability of smectic mesophases. researchgate.netrsc.org For example, in a series of cholesterol-based cinnamic acid derivatives, the stability of the SmA phase was found to increase with increasing chain lengths. researchgate.net However, the effect on the nematic phase can be more complex, with some studies showing a decrease in nematic stability with longer chains due to the dilution of the rigid mesogenic core. nih.gov The melting points of these compounds often show irregular behavior that is not directly dependent on the chain length. mdpi.com

Aromatic Ring Number: The number of aromatic rings in the rigid core of the molecule also plays a crucial role. A longer molecular core, often achieved by increasing the number of aromatic rings, is generally considered a prerequisite for the formation of certain phases like the TGBA phase. rri.res.in The rigid aromatic structure enhances thermal stability and optical properties.

Table: Influence of Terminal Alkoxy Chain Length on Mesophase Behavior of a Homologous Series of Cholesteryl-2-fluoro-4-n-alkoxybenzoates

| Compound (n = number of carbons in alkoxy chain) | Phase Transitions (°C) on Cooling |

| n = 10 | I → 155.0 → N* → 147.0 → TGBA → 145.0 → SmA* → 118.0 → SmC |

| n = 12 | I → 153.0 → N → 146.5 → TGBA → 144.5 → SmA* → 127.0 → SmC |

| n = 14 | I → 150.0 → N → 145.0 → TGBA → 143.0 → SmA* → 131.0 → SmC |

| n = 16 | I → 148.0 → N → 144.0 → SmA* → 133.0 → SmC |

| Data sourced from a study on cholesteryl-2-fluoro-4-n-alkoxybenzoates. rri.res.in Note: I = Isotropic, N = Cholesteric, TGBA = Twist Grain Boundary Smectic A, SmA = Smectic A (chiral), SmC* = Smectic C (chiral).* |

Liquid crystals can be broadly classified into two types: thermotropic and lyotropic. tcichemicals.comiipseries.orgnih.gov

Thermotropic Liquid Crystals: These exhibit phase transitions as a function of temperature. tcichemicals.comnih.gov Most of the liquid crystalline behavior discussed for this compound and its derivatives falls into this category, where heating a solid or cooling an isotropic liquid leads to the formation of mesophases. iipseries.orgresearchgate.net

Lyotropic Liquid Crystals: These form mesophases as a function of both temperature and the concentration of the substance in a solvent. tcichemicals.comnih.gov Chiral monomeric cholesteryl-4-(6-acryloyloxyhexyloxy) cinnamate, a derivative of cholesterol and cinnamic acid, has been shown to exhibit lyotropic cholesteric liquid crystal phases when treated with organic solvents like dichloromethane, chloroform, tetrahydrofuran, and toluene (B28343). researchgate.net Both the thermotropic and lyotropic phases of this compound were found to exhibit selective light reflection. researchgate.net

Influence of Molecular Structure (e.g., Terminal Alkoxy Chain Length, Aromatic Ring Number) on Mesophase Stability and Temperature Range

Interactions with Biological Molecules and Mimetic Membranes

The unique structure of this compound, which combines the rigid, lipophilic sterol core of cholesterol with the aromatic, planar trans-cinnamate moiety, dictates its interactions within biological and model systems. The esterification of cholesterol's 3-β-hydroxyl group with trans-cinnamic acid fundamentally alters its properties, influencing its engagement with key biological molecules and its behavior in organized lipid assemblies like cell membranes.

The primary sterol in fungal cell membranes, ergosterol (B1671047), is a key target for antifungal therapies due to its structural differences from cholesterol, the principal sterol in mammalian cells. researchgate.netwisc.edu Ergosterol differs from cholesterol in its side chain and the presence of additional double bonds in the B-ring and side chain. nih.gov These differences allow certain molecules to selectively bind to ergosterol, disrupting the fungal membrane integrity. researchgate.netfrontiersin.org

An investigation into the interaction of this compound with ergosterol-containing membranes would focus on how the cinnamate group modifies the sterol's intercalating ability. While cholesterol itself can influence the properties of ergosterol-containing membranes, the addition of the bulky and rigid trans-cinnamate ester group would likely introduce significant steric hindrance. This could prevent the molecule from inserting into the fungal membrane in a manner similar to cholesterol.

Research on other molecules suggests that specific interactions are crucial for activity at the fungal membrane. For example, the antifungal agent Amphotericin B is thought to form "sponges" that extract ergosterol from the membrane, a mechanism that relies on specific molecular recognition. wisc.edu The this compound molecule, unable to present the crucial 3-β-hydroxyl group for hydrogen bonding and possessing a large aromatic tail, would interact differently. Its interaction would likely be dominated by weaker van der Waals forces and potential π-π stacking interactions between the cinnamate group and other membrane components, rather than the specific ordering effect cholesterol has. Studies using neutron scattering on model membranes have shown that ergosterol and cholesterol induce distinct ordering effects and have different locations within the lipid bilayer, which underscores the sensitivity of the membrane to sterol structure. ornl.gov The presence of the trans-cinnamate moiety would further modulate these delicate interactions, potentially leading to localized membrane disorder rather than stabilization.

Table 1: Structural Comparison of Key Membrane Sterols This table provides a comparison of the structural features of cholesterol and ergosterol, which are central to their distinct roles in mammalian and fungal cell membranes, respectively.

| Feature | Cholesterol | Ergosterol |

|---|---|---|

| Core Structure | Four-ring sterol nucleus | Four-ring sterol nucleus |

| Hydroxyl Group | 3-β-hydroxyl | 3-β-hydroxyl |

| Double Bonds in Rings | One (C5-C6) | Two (C5-C6, C7-C8) |

| Side Chain | 8-carbon chain | 9-carbon chain with a double bond (C22-C23) and a methyl group (C24) |

| Primary Organism | Mammals | Fungi, protozoa |

The enzymatic oxidation of cholesterol in lipid membranes is a well-studied process, often utilizing the enzyme cholesterol oxidase. This enzyme specifically catalyzes the oxidation of the 3-β-hydroxyl group of cholesterol to produce cholest-5-en-3-one, which is the first step in its degradation. nih.govnih.gov Studies using mixed phospholipid monolayers at the air-water interface have provided detailed insights into how the lipid environment affects cholesterol's availability to the enzyme. nih.gov

In this compound, the critical 3-β-hydroxyl group is esterified with trans-cinnamic acid. This chemical modification blocks the substrate site required by cholesterol oxidase. Consequently, this compound is not susceptible to oxidation by this enzyme. This resistance to enzymatic attack is a direct result of its structure.

Research on cholesterol itself has shown that the rate of oxidation is highly dependent on the surrounding phospholipids (B1166683) in a monolayer. nih.gov For instance, the oxidation rate varies significantly depending on the saturation and chain length of the phospholipid acyl chains, as well as the head group type (e.g., phosphatidylcholine vs. sphingomyelin). nih.govnih.gov These studies reveal the stoichiometry of cholesterol-phospholipid complexes and the point at which free cholesterol clusters, accessible to the enzyme, begin to form. nih.gov While this compound would be inert to the enzyme, its presence in a mixed monolayer would still influence the packing and physical properties of the membrane, indirectly affecting the oxidation of any co-existing, un-esterified cholesterol.

Table 2: Average Rate of Cholesterol Oxidation in Different Phospholipid Monolayers This table, based on findings from studies on pure cholesterol, illustrates how the phospholipid environment influences the rate of enzyme-catalyzed oxidation by cholesterol oxidase. This compound would be resistant to this oxidation due to the absence of a free hydroxyl group.

| Phospholipid in Monolayer | Average Oxidation Rate (nmol/min) | Relative Rate (%) |

|---|---|---|

| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) | 3.2 | 100 |

| Egg Yolk Phosphatidylcholine | 3.1 | 97 |

| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | 2.1 | 66 |

| Bovine Brain Sphingomyelin | 1.1 | 34 |

| Egg Yolk Sphingomyelin | 0.7 | 22 |

Data adapted from studies of cholesterol oxidation by cholesterol oxidase in mixed monolayers at a 1:1 cholesterol-to-phospholipid molar ratio and a surface pressure of 20 mN/m. nih.gov

The interaction between cholesterol and dietary fibers is a key factor in the cholesterol-lowering effect of soluble fibers. frontiersin.org This interaction is often indirect, where fibers interfere with the reabsorption of bile salts (which are synthesized from cholesterol) in the intestine, leading to increased cholesterol catabolism in the liver. frontiersin.org However, direct binding can also occur.

This compound possesses two distinct chemical moieties that can mediate interactions with dietary fibers: the cholesterol backbone and the trans-cinnamate group. The lipophilic cholesterol portion could engage in hydrophobic interactions with the fiber matrix, similar to cholesterol itself. The trans-cinnamate portion, being a phenolic acid derivative, introduces another mode of interaction. Polyphenols are known to bind to dietary fibers through hydrogen bonds and hydrophobic interactions. mdpi.com

Therefore, the assessment of this compound's interaction with dietary fibers would be multifaceted. Isothermal titration calorimetry studies on the interaction of bile salts with fibers like pectin (B1162225) and chitosan (B1678972) have revealed that the binding can be strong and is driven by both hydrophobic and electrostatic forces. frontiersin.org For example, chitosan shows a strong exothermic interaction with negatively charged bile salts. frontiersin.org It is plausible that this compound could be entrapped within the complex three-dimensional network of dietary fibers, with the cholesterol part associating with non-polar regions and the cinnamate part interacting with other sites. This dual-mode binding could potentially make its sequestration by certain types of dietary fiber more efficient than that of cholesterol alone.

Advanced Analytical Techniques in Cholesterol Trans Cinnamate Research

Chromatographic Separation Techniques

Chromatography, a powerful technique for separating mixtures, is indispensable in the study of Cholesterol trans-Cinnamate. The principle lies in the differential partitioning of the analyte between a stationary phase and a mobile phase. wikipedia.org

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Compound Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of non-volatile compounds like this compound. nih.gov It offers high resolution and sensitivity, making it ideal for determining the purity of a synthesized compound and for quantifying it in various samples. nih.govnih.gov

Reverse-phase HPLC (RP-HPLC) is the most common mode used for cholesterol and its esters. nih.govnih.gov In this setup, a non-polar stationary phase, typically a C18 (ODS) column, is used with a polar mobile phase. nih.govscirp.org For this compound, a gradient elution program, starting with a higher proportion of a polar solvent (like water) and gradually increasing the proportion of a non-polar organic solvent (like methanol (B129727) or acetonitrile), would be effective. nih.govscirp.org Detection is commonly achieved using a UV detector, as the cinnamoyl moiety exhibits strong absorbance. researchgate.net This method allows for the separation of this compound from its precursors (cholesterol and trans-cinnamic acid) and other related impurities. nih.gov The accuracy and reliability of HPLC make it a superior choice over classical chemical and enzymatic assays for cholesterol-related compounds. nih.gov

Table 1: Illustrative HPLC Conditions for this compound Analysis This table is a representative example based on methods for related compounds.

| Parameter | Condition | Source |

| Column | Reverse Phase C18 (e.g., Zorbax ODS, Discovery C18), 5 µm particle size, 250 mm x 4.6 mm | nih.govscirp.org |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water | nih.govscirp.org |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at ~280 nm (for the cinnamate (B1238496) moiety) | researchgate.net |

| Injection Volume | 10 µL | scirp.org |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | nih.gov |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a fundamental technique for separating and analyzing compounds that can be vaporized without decomposition. rsc.org While this compound itself is not sufficiently volatile for direct GC analysis, the technique is valuable for analyzing its potential volatile precursors, such as silylated derivatives of cholesterol, or for studying volatile byproducts of its synthesis or degradation. rsc.org

For the analysis of cholesterol and related sterols by GC, a derivatization step is essential to increase volatility and thermal stability. rsc.orgmdpi.com Silylation is a common method. The resulting trimethylsilyl (B98337) (TMS) ether of cholesterol is amenable to GC analysis. GC is often coupled with a Flame Ionization Detector (FID) or, for greater specificity and identification, a Mass Spectrometer (MS). nih.gov The use of a capillary column is standard, providing high-resolution separations. rsc.org Therefore, GC-MS can be employed to assess the purity of the cholesterol starting material or to investigate specific reaction pathways involving volatile species.

Table 2: Representative GC-MS Conditions for Analysis of Derivatized Cholesterol Applicable for analyzing the cholesterol precursor of this compound.

| Parameter | Condition | Source |

| Column | Capillary Column (e.g., HP-5 MS) | nih.gov |

| Carrier Gas | Helium | mdpi.com |

| Oven Program | Temperature gradient, e.g., initial 200°C, ramp to 300°C | mdpi.com |

| Derivatization | Silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) | mdpi.com |

| Injection Mode | Split/Splitless | |